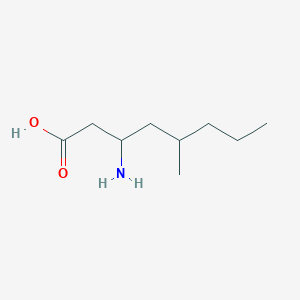

(3S,5R)-3-Amino-5-methyloctanoicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

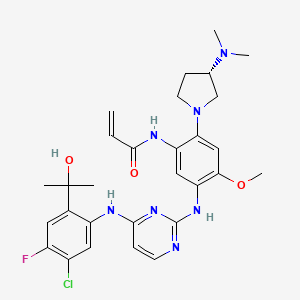

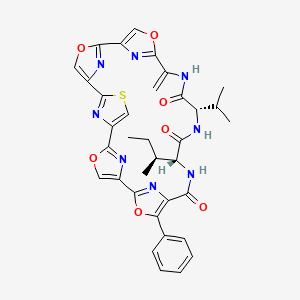

Imagabalin, also known as PD-0332334, is a small molecule investigational drug that acts as a ligand for the α2δ subunit of voltage-dependent calcium channels. It was developed by Pfizer for its potential anxiolytic, analgesic, hypnotic, and anticonvulsant properties. Despite reaching phase-III clinical trials for the treatment of generalized anxiety disorder, its development was eventually discontinued .

Méthodes De Préparation

Imagabalin can be synthesized through various routes. One notable method involves the use of Vibrio fluvialis aminotransferase (Vfat) for the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate. This enzyme was engineered to increase its activity for the desired reaction, achieving a 60-fold increase in initial reaction velocity . The synthetic route typically involves transamination reactions, which are catalyzed by aminotransferase enzymes .

Analyse Des Réactions Chimiques

Imagabalin undergoes several types of chemical reactions, including:

Transamination: This reaction is catalyzed by aminotransferase enzymes, converting ketones to amines.

Oxidation and Reduction:

Substitution: Imagabalin can undergo substitution reactions, particularly involving its amino and carboxyl groups.

Common reagents used in these reactions include aminotransferase enzymes, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Imagabalin has been investigated primarily for its potential therapeutic applications in medicine. It was studied for the treatment of generalized anxiety disorder, showing promise due to its anxiolytic properties. Additionally, its analgesic, hypnotic, and anticonvulsant effects were explored, although these studies were not pursued to completion .

In the field of chemistry, imagabalin serves as a model compound for studying the activity and specificity of aminotransferase enzymes. Its synthesis and reactions provide valuable insights into enzyme catalysis and protein engineering .

Mécanisme D'action

Imagabalin exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels, with some selectivity for the α2δ1 subunit over α2δ2. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism underlies its anxiolytic, analgesic, and anticonvulsant properties.

Comparaison Avec Des Composés Similaires

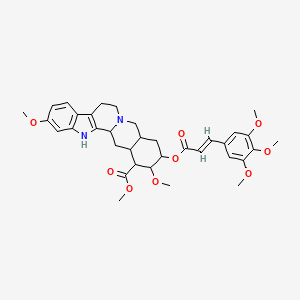

Imagabalin is structurally and functionally similar to other gabapentinoids, such as pregabalin and gabapentin. These compounds also bind to the α2δ subunit of voltage-dependent calcium channels and exhibit similar therapeutic effects. imagabalin’s selectivity for the α2δ1 subunit and its specific pharmacokinetic properties distinguish it from other gabapentinoids .

Similar Compounds

Pregabalin: Used for neuropathic pain, fibromyalgia, and partial-onset seizures.

Gabapentin: Used for neuropathic pain and partial-onset seizures.

Atagabalin: Another investigational gabapentinoid with similar properties.

Imagabalin’s unique selectivity and pharmacokinetic profile make it a valuable compound for studying the therapeutic potential of gabapentinoids .

Propriétés

IUPAC Name |

3-amino-5-methyloctanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEHXYFSIOYTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)

![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)